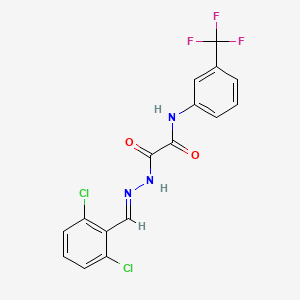![B7710178 4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione CAS No. 1877241-72-9](/img/new.no-structure.jpg)
4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an isopropoxy group attached to one of the phenyl rings and two ketone groups at the 2 and 5 positions of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction, where an isopropyl alcohol reacts with the biphenyl compound in the presence of an acid catalyst.
Oxidation to Form Dione: The final step involves the oxidation of the biphenyl compound to introduce the ketone groups at the 2 and 5 positions.
Industrial Production Methods: Industrial production of 4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione involves its interaction with specific molecular targets and pathways:
相似化合物的比较
- 4’-Methoxy-[1,1’-biphenyl]-2,5-dione
- 4’-Ethoxy-[1,1’-biphenyl]-2,5-dione
- 4’-Butoxy-[1,1’-biphenyl]-2,5-dione
Comparison: 4’-Isopropoxy-[1,1’-biphenyl]-2,5-dione is unique due to its specific isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
1877241-72-9 |
|---|---|
InChI 键 |
RLRWGMRXEODVLT-UHFFFAOYSA-N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7710099.png)
![1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine](/img/structure/B7710101.png)
![N-(2-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7710109.png)
![2-chloro-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B7710114.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B7710129.png)
![N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7710140.png)
![N-cyclopentyl-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7710153.png)

![N-(furan-2-ylmethyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7710167.png)


![1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperidine](/img/structure/B7710187.png)

